molecular formula CH4N2O2 B587688 Hydroxy Urea-13C,15N2 CAS No. 1246814-92-5

Hydroxy Urea-13C,15N2

Cat. No.: B587688
CAS No.: 1246814-92-5
M. Wt: 79.034
InChI Key: VSNHCAURESNICA-VMIGTVKRSA-N
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Description

Hydroxy Urea-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of hydroxyurea. It is used in various scientific research applications due to its unique isotopic composition, which includes carbon-13 and nitrogen-15. This compound is particularly valuable in studies involving metabolic pathways, drug metabolism, and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Urea-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled urea (Urea-13C,15N2) with hydroxylamine. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Urea-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield amines.

Scientific Research Applications

Hydroxy Urea-13C,15N2 is used in a wide range of scientific research applications, including:

    Chemistry: It is used in studies involving reaction mechanisms and isotope effects.

    Biology: It is used to trace metabolic pathways and study enzyme kinetics.

    Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: It is used in the development of new drugs and in quality control processes.

Mechanism of Action

The mechanism of action of Hydroxy Urea-13C,15N2 involves its incorporation into metabolic pathways where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The isotopic labels allow for precise tracking of the compound and its metabolites, providing valuable insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Hydroxyurea: The non-labeled form of the compound.

    Urea-13C,15N2: Another isotopically labeled compound used in similar applications.

    Carbamohydroxamic Acid-13C,15N2: A related compound with similar isotopic labeling.

Uniqueness

Hydroxy Urea-13C,15N2 is unique due to its specific isotopic labeling, which allows for detailed studies of metabolic pathways and drug metabolism. Its stable isotopes provide a non-radioactive alternative for tracing studies, making it safer and more versatile in various research applications.

Properties

IUPAC Name

hydroxy(13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHCAURESNICA-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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